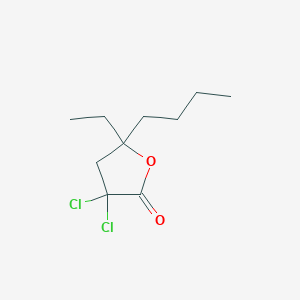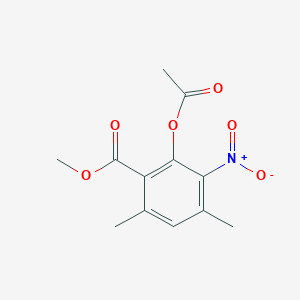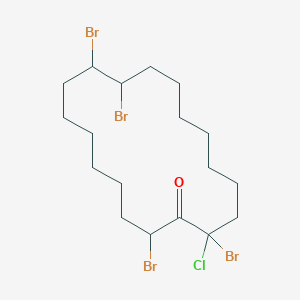![molecular formula C22H16OS B14380140 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one CAS No. 88656-17-1](/img/structure/B14380140.png)
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is a heterocyclic compound that features a thiopyran ring fused with a cycloheptane ring and substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with sulfur to form the thiopyran ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Thiopyrans: Compounds with a thiopyran ring but different substituents.
Dihydrothiopyrans: Reduced forms of thiopyrans.
Sulfoxides and Sulfones: Oxidized derivatives of thiopyrans.
Uniqueness
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is unique due to its fused ring structure and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
88656-17-1 |
|---|---|
Fórmula molecular |
C22H16OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,4-diphenyl-9H-cyclohepta[c]thiopyran-3-one |
InChI |
InChI=1S/C22H16OS/c23-22-20(16-10-4-1-5-11-16)18-14-8-3-9-15-19(18)21(24-22)17-12-6-2-7-13-17/h1-14H,15H2 |
Clave InChI |
ASCUENONMSPZCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC2=C(C(=O)SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



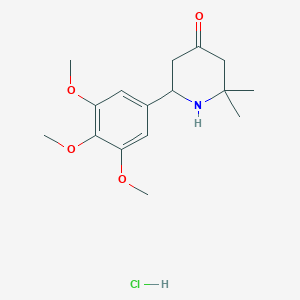
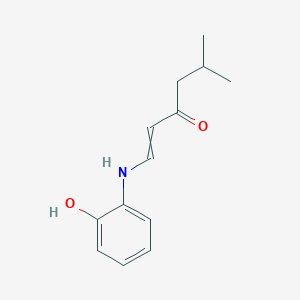

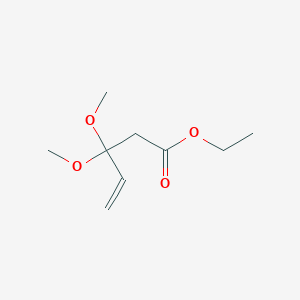


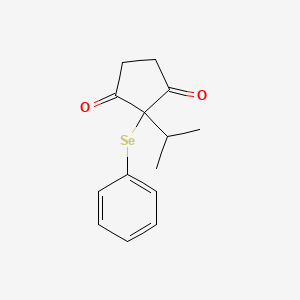

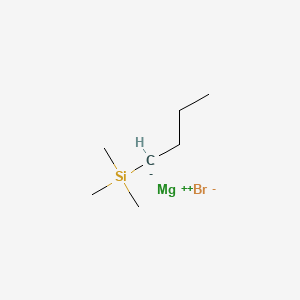
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
